molecular formula C17H28N2O2 B8166045 tert-Butyl (4-aminobutyl)(phenethyl)carbamate

tert-Butyl (4-aminobutyl)(phenethyl)carbamate

Cat. No.: B8166045
M. Wt: 292.4 g/mol
InChI Key: ZUMXSBYJQFJGSJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminobutyl)(phenethyl)carbamate is a chemical compound with the molecular formula C15H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. This compound is known for its role as a protecting group in various chemical reactions, ensuring stability and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-aminobutyl)(phenethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminobutyl and phenethyl groups. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-aminobutyl)(phenethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-aminobutyl)(phenethyl)carbamate is used as a protecting group for amines, allowing selective reactions to occur without interference from the amine group. It is also employed in the synthesis of complex organic molecules and polymers .

Biology

In biological research, this compound is used to modify biomolecules, aiding in the study of protein interactions and enzyme functions. It serves as a building block for the synthesis of bioactive compounds and drug candidates.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of pharmaceuticals, particularly in the design of prodrugs that require selective activation in the body.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and materials. It is involved in the manufacture of coatings, adhesives, and other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminobutyl)(phenethyl)carbamate involves its role as a protecting group. It forms stable carbamate linkages with amine groups, preventing unwanted reactions during synthesis. The compound can be selectively removed under mild conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-aminobutyl)(phenethyl)carbamate is unique due to its specific combination of tert-butyl, 4-aminobutyl, and phenethyl groups. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-(2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19(13-8-7-12-18)14-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMXSBYJQFJGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCN)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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